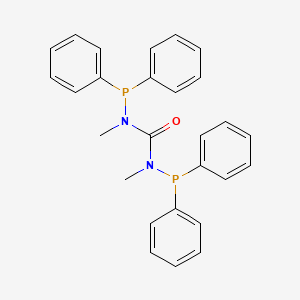
Urea, N,N'-bis(diphenylphosphino)-N,N'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- is a specialized organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a urea core substituted with diphenylphosphino and dimethyl groups, making it a valuable ligand in coordination chemistry and catalysis.
準備方法
The synthesis of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- typically involves the reaction of diphenylphosphine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other nucleophiles.
Coordination: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents and conditions for these reactions include mild oxidizing agents for oxidation and transition metal salts for coordination complex formation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties in various organic transformations.
Biology: The compound’s coordination complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and catalysts, that benefit from its unique chemical properties.
作用機序
The mechanism by which Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
類似化合物との比較
Similar compounds to Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- include other phosphine-substituted ureas and phosphinous amides. These compounds share the ability to act as ligands and form coordination complexes, but they differ in their specific substituents and resulting chemical properties. For example:
Urea, N,N’-bis(diphenylphosphino)-N,N’-diethyl-: Similar structure but with ethyl groups instead of methyl groups, leading to different steric and electronic properties.
Phosphinous amides: Compounds with a P-N bond, which can also act as ligands but have different reactivity and stability profiles.
The uniqueness of Urea, N,N’-bis(diphenylphosphino)-N,N’-dimethyl- lies in its specific combination of diphenylphosphino and dimethyl groups, which confer distinct steric and electronic characteristics that influence its behavior as a ligand and its applications in catalysis and material science.
特性
CAS番号 |
125655-26-7 |
|---|---|
分子式 |
C27H26N2OP2 |
分子量 |
456.5 g/mol |
IUPAC名 |
1,3-bis(diphenylphosphanyl)-1,3-dimethylurea |
InChI |
InChI=1S/C27H26N2OP2/c1-28(31(23-15-7-3-8-16-23)24-17-9-4-10-18-24)27(30)29(2)32(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChIキー |
LELZRSGBKXJQDU-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)N(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
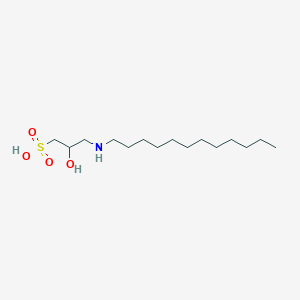
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
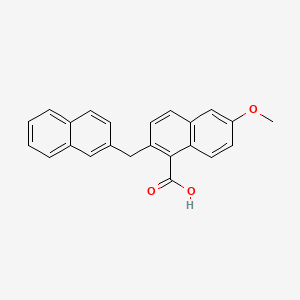
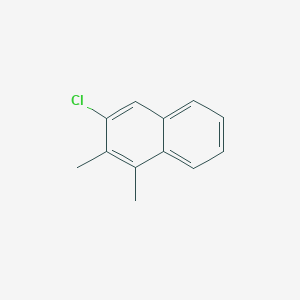
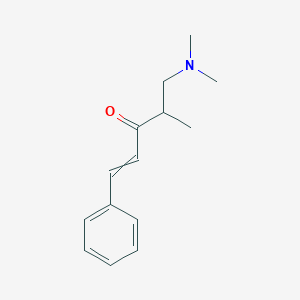
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
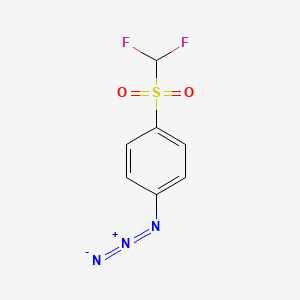


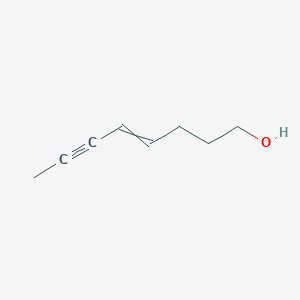
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)

